HDAC6 Binding Selectivity Profile
N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide exhibits moderate but selective binding affinity for histone deacetylase 6 (HDAC6) [1]. In a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as a substrate, it demonstrated a Kd of 5.4 µM against recombinant human HDAC6 [1]. This contrasts with its inactivity against HDAC4 (Ki > 50 µM) and significantly lower potency compared to some potent HDAC1 inhibitors [2]. This profile is characteristic of amidoximes, which act as hydroxamate bioisosteres but often display distinct isoform selectivity due to the geometry of the N'-hydroxycarbamimidoyl group [3].
Ki > 50 µM (HDAC4)
| Evidence Dimension | In vitro binding affinity (Kd) |
|---|---|
| Target Compound Data | 5.4 µM (5.40E+3 nM) |
| Comparator Or Baseline | HDAC4: Ki > 50 µM (>5.00E+4 nM) [1] |
| Quantified Difference | > 9.3-fold selectivity for HDAC6 over HDAC4 |
| Conditions | Recombinant human HDAC6; substrate: Boc-L-Lys(acetyl)-MCA; fluorogenic enzymatic assay |
Why This Matters
The quantifiable selectivity window for HDAC6 over HDAC4 informs the selection of this compound over non-selective or HDAC1/2-preferring probes for dissecting HDAC6-specific cellular functions.
- [1] BindingDB. (n.d.). BDBM50361259 (CHEMBL1934901) - Affinity Data for HDAC6 (Kd: 5.40E+3 nM) and HDAC4 (Ki > 5.00E+4 nM). Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. (n.d.). BDBM50241458 (CHEMBL4071747) - Affinity Data for HDAC1 (IC50: 300 nM). Retrieved from http://bdb8.ucsd.edu/ View Source
- [3] Jiao, P., Jin, P., Li, C., Cui, L., Dong, L., Pan, B., ... & Jin, X. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4679-4683. View Source
